4-(Piperidin-2-yl)pyridazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-piperidin-2-ylpyridazine |
InChI |
InChI=1S/C9H13N3/c1-2-5-10-9(3-1)8-4-6-11-12-7-8/h4,6-7,9-10H,1-3,5H2 |
InChI Key |
QOYHCOFANYZPDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CN=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Piperidin 2 Yl Pyridazine and Its Analogs
Historical and Seminal Synthetic Routes to Pyridazine-Piperidine Frameworks
The foundational methods for constructing pyridazine (B1198779) and piperidine (B6355638) frameworks have relied on fundamental organic reactions, including cycloadditions for the pyridazine ring and intramolecular cyclizations for the piperidine moiety.
Cycloaddition Reactions in Pyridazine Ring Formation (e.g., Inverse Electron Demand Diels-Alder)
Cycloaddition reactions are a cornerstone in the synthesis of six-membered heterocyclic rings like pyridazine. nih.gov Among these, the Inverse Electron Demand Diels-Alder (IEDDA) reaction is particularly powerful for creating the pyridazine core. nih.gov This reaction typically involves an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacting with an electron-rich dienophile. nih.gov The initial [4+2] cycloaddition is followed by a retro-Diels-Alder reaction, which expels a small molecule, commonly nitrogen gas, to form the dihydropyridazine, which then aromatizes to the pyridazine. nih.gov
The versatility of the IEDDA reaction allows for the synthesis of a wide array of substituted pyridazines by varying the substituents on both the tetrazine and the dienophile. nih.govacs.org For instance, the reaction of 1,2,4,5-tetrazines with alkenes or alkynes provides a direct route to pyridazines. nih.gov Aza-Diels-Alder reactions of 1,2,3-triazines with enamines or ynamines also yield pyridazine derivatives through a regioselective cycloaddition process. organic-chemistry.orgacs.org
| Diene Component | Dienophile Component | Reaction Type | Resulting Heterocycle |
| 1,2,4,5-Tetrazine | Alkene/Alkyne | IEDDA | Pyridazine |
| 1,2,3-Triazine | 1-Propynylamine | aza-Diels-Alder | 6-Aryl-pyridazin-3-amine |
These cycloaddition strategies offer a robust and modular approach to the pyridazine ring system, forming a key part of the synthetic toolkit for molecules like 4-(Piperidin-2-yl)pyridazine. mdpi.com
Intramolecular Cyclization Approaches for Piperidine Ring Assembly
The construction of the piperidine ring often relies on intramolecular cyclization, where a linear precursor containing a nitrogen atom and a reactive functional group at the appropriate distance are induced to form a ring. nih.gov These methods are diverse and can be categorized by the type of bond being formed (C-N or C-C) and the nature of the reactive groups. nih.gov
Key approaches to piperidine ring assembly include:
Nucleophilic Attack: An amine nitrogen can act as a nucleophile, attacking an electrophilic carbon within the same molecule to form the C-N bond and close the ring.
Reductive Amination: An intramolecular reaction between an aldehyde or ketone and an amine, followed by reduction, can form the piperidine ring.
Metal-Catalyzed Cyclization: Various transition metals can catalyze the intramolecular cyclization of amino-alkenes or amino-alkynes. nih.gov
Radical Cyclization: Radical species generated on a linear precursor can cyclize to form the piperidine ring. nih.gov
For example, the asymmetric synthesis of N-Boc 2-substituted piperidines has been achieved through a lithiation-intramolecular cyclization sequence of precursors like N-Boc-(4-chlorobutyl)cinnamylamine. acs.org This method demonstrates how careful selection of starting materials and reagents can lead to the formation of enantiomerically enriched piperidine derivatives. acs.org
Modern Approaches and Catalytic Strategies
Contemporary synthetic chemistry has seen the rise of powerful catalytic methods that provide highly efficient and selective routes to complex molecules. These modern approaches have been applied to the synthesis of both pyridazine and piperidine heterocycles.
Metal-Catalyzed Coupling Reactions in Heterocycle Synthesis
Metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of heterocyclic compounds. researchgate.net Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex molecular architectures. researchgate.net
In the context of pyridazine-piperidine synthesis, these reactions can be used to:
Functionalize a pre-formed pyridazine or piperidine ring: For example, a halogenated pyridazine can be coupled with a piperidine-containing organoboron reagent (Suzuki coupling) to form the desired linked structure.
Construct the heterocyclic ring itself: For instance, a Rh-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines can produce 3-substituted tetrahydropyridines, which are precursors to 3-substituted piperidines. snnu.edu.cnnih.govacs.org
The development of new ligands and catalytic systems continues to expand the scope and applicability of these reactions, making them central to the synthesis of complex drug-like molecules. researchgate.net
Nucleophilic Substitution Reactions in Piperidine and Pyridazine Functionalization
Nucleophilic substitution is a fundamental reaction type for modifying heterocyclic rings. In pyridazine chemistry, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNA r). wur.nluoanbar.edu.iq The positions ortho and para (positions 2 and 4) to the nitrogen atoms are particularly activated for nucleophilic attack. stackexchange.com This allows for the direct introduction of substituents, such as a piperidine moiety, onto the pyridazine ring by reacting a halogenated pyridazine with piperidine as the nucleophile. acs.orgacs.org The reaction of 2-chloro-3-nitropyridine (B167233) with piperazine (B1678402), for example, proceeds via nucleophilic aromatic substitution to form 1-(3-nitropyridin-2-yl)piperazine. nih.gov
For the piperidine ring, nucleophilic substitution typically occurs at a carbon atom bearing a leaving group, or at the nitrogen atom itself. N-alkylation or N-arylation of the piperidine nitrogen is a common strategy to introduce substituents.
| Heterocycle | Position of Attack | Reactivity | Example Reaction |
| Pyridine (B92270)/Pyridazine | C-2 and C-4 | Activated for Nucleophilic Attack | Halogenated Pyridazine + Piperidine -> Piperidinyl-pyridazine |
| Piperidine | Nitrogen | Nucleophilic | Piperidine + Alkyl Halide -> N-Alkylpiperidine |
Radical Cyclization Pathways for Piperidine Construction
Radical cyclizations offer a complementary approach to the synthesis of piperidine rings, often proceeding under mild conditions and tolerating a wide range of functional groups. rsc.org These reactions involve the generation of a radical on a linear precursor, which then undergoes an intramolecular addition to an unsaturated bond (e.g., an alkene or alkyne) to form the six-membered ring. rsc.org
A common strategy involves the cyclization of α-aminoalkyl radicals onto unactivated double bonds to prepare polysubstituted piperidines. rsc.orgrsc.org The regioselectivity of the cyclization (6-exo vs. 7-endo) is a key consideration in these reactions. rsc.org For example, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates can yield 2,4-disubstituted piperidines. nih.govacs.org The choice of radical initiator and reaction conditions can significantly influence the diastereoselectivity of the cyclization. nih.govacs.org Photoredox catalysis has also emerged as a powerful tool for initiating these radical cyclizations under mild conditions. nih.gov
Enantioselective Synthesis and Chiral Control in this compound Production
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective synthetic methods to control the stereocenter at the 2-position of the piperidine ring in this compound is of paramount importance. Several strategies have been explored to achieve high levels of enantiopurity, primarily focusing on the asymmetric synthesis of the 2-substituted piperidine ring, which can then be coupled to a pyridazine moiety.
One of the most effective methods for generating enantioenriched 2-substituted piperidines is through the asymmetric hydrogenation of 2-substituted pyridinium (B92312) salts . This approach utilizes chiral transition metal catalysts, most notably those based on iridium and rhodium, to achieve high enantioselectivity. The general strategy involves the activation of a 2-substituted pyridine by N-alkylation to form a pyridinium salt, which is then subjected to hydrogenation in the presence of a chiral catalyst. The choice of chiral ligand is crucial for achieving high enantiomeric excess (e.e.).
Biocatalysis offers a powerful and environmentally benign alternative for the synthesis of chiral piperidines. Enzymes such as transaminases and lipases can be employed to resolve racemic mixtures or to perform asymmetric transformations with high stereoselectivity. For instance, transaminases can be used for the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones, providing access to highly enantiopure building blocks. researchgate.net Lipase-catalyzed multicomponent reactions have also been developed for the synthesis of piperidine derivatives, showcasing the versatility of biocatalytic methods. researchgate.net
Another established strategy for chiral control is the use of chiral auxiliaries . This method involves the temporary attachment of a chiral molecule to the substrate to direct a stereoselective reaction. For the synthesis of 2-arylpiperidines, chiral lactams have been successfully employed as auxiliaries. umich.eduarkat-usa.org The auxiliary guides the formation of the desired stereocenter, and is subsequently removed to yield the enantiopure piperidine derivative.
Once the enantiopure 2-substituted piperidine is obtained, it can be coupled to a pyridazine ring. A common approach involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyridazine ring with the nitrogen of the chiral piperidine. For example, a 4-chloro or 4-bromopyridazine (B57311) can react with an enantiopure 2-substituted piperidine to form the desired this compound. Transition metal-catalyzed cross-coupling reactions, such as the palladium-catalyzed Buchwald-Hartwig amination, can also be employed for this purpose.
| Method | Catalyst/Auxiliary | Key Features |
| Asymmetric Hydrogenation | Chiral Iridium or Rhodium complexes | High enantioselectivity for 2-substituted piperidines from pyridinium salts. |
| Biocatalysis | Transaminases, Lipases | High stereoselectivity under mild, aqueous conditions; environmentally friendly. researchgate.net |
| Chiral Auxiliaries | Chiral Lactams | Established method for controlling stereochemistry; auxiliary is recoverable. umich.eduarkat-usa.org |
Green Chemistry Principles in the Synthesis of Pyridazine-Piperidine Compounds
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of this compound and its analogs, several green strategies can be implemented to improve sustainability.
The use of biocatalysis , as mentioned in the previous section, is a prime example of a green synthetic method. researchgate.net Enzymatic reactions are typically performed in water under mild conditions, avoiding the use of harsh reagents and organic solvents. Furthermore, enzymes are biodegradable and can often be recycled.
The development of greener catalysts is another important aspect. Chitosan, a biodegradable polymer derived from chitin, has been utilized as a green, heterogeneous catalyst for the synthesis of pyridazine derivatives. umich.eduarkat-usa.orgmdpi.comnih.govresearchgate.net Being a solid catalyst, it can be easily separated from the reaction mixture and reused, which simplifies product purification and reduces waste.
Microwave-assisted synthesis has emerged as a valuable tool for promoting green chemistry. scirp.orgresearchgate.netnih.gov Microwave heating can significantly reduce reaction times, often leading to higher yields and cleaner reactions with fewer byproducts. This technique can be particularly beneficial for the coupling reactions between the pyridazine and piperidine moieties, potentially allowing for solvent-free conditions or the use of greener solvents.
The choice of solvent is a critical factor in the environmental footprint of a synthesis. The use of ionic liquids as recyclable and often less volatile alternatives to traditional organic solvents has been explored in the synthesis of pyridazine derivatives. scirp.orgresearchgate.net One-pot syntheses, where multiple reaction steps are carried out in a single vessel without isolating intermediates, also contribute to a greener process by reducing solvent usage and waste generation. nih.govmdpi.comnih.govresearchgate.netjocpr.com
Finally, the principle of atom economy is central to green synthesis. This concept, which measures the efficiency of a reaction in converting reactants to the desired product, encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions are excellent examples of atom-economical processes, as they can construct complex molecules like pyridazine derivatives in a single step from multiple starting materials.
| Green Chemistry Principle | Application in Pyridazine-Piperidine Synthesis |
| Biocatalysis | Use of enzymes (transaminases, lipases) for enantioselective steps. researchgate.net |
| Green Catalysts | Chitosan as a recyclable, biodegradable catalyst for pyridazine synthesis. umich.eduarkat-usa.orgmdpi.comnih.govresearchgate.net |
| Alternative Energy Sources | Microwave irradiation to reduce reaction times and energy consumption. scirp.orgresearchgate.netnih.gov |
| Green Solvents | Use of ionic liquids or solvent-free conditions. scirp.orgresearchgate.net |
| Process Intensification | One-pot and multicomponent reactions to improve efficiency and reduce waste. nih.govmdpi.comnih.govresearchgate.netjocpr.com |
| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product. |
Chemical Reactivity and Transformation Pathways
Electrophilic and Nucleophilic Reactivity of the Pyridazine (B1198779) Moiety
The pyridazine ring is characterized by the presence of two adjacent nitrogen atoms, which significantly influences its electronic distribution and reactivity. This diazine system is electron-deficient, a property that renders it generally unreactive towards electrophilic substitution but susceptible to nucleophilic attack.
Substitution Reactions on the Pyridazine Ring
Due to the electron-withdrawing nature of the two nitrogen atoms, the carbon atoms of the pyridazine ring are electron-poor, making electrophilic aromatic substitution challenging. Such reactions typically require harsh conditions and often result in low yields. Conversely, the pyridazine ring is activated towards nucleophilic aromatic substitution (SNAr). Nucleophiles preferentially attack the electron-deficient positions, which are typically the carbon atoms adjacent to the ring nitrogens.
In the context of a 4-substituted pyridazine, the piperidinyl group acts as an electron-donating group, which can influence the regioselectivity of substitution reactions. However, the inherent electronic properties of the pyridazine ring still largely govern its reactivity. Nucleophilic substitution reactions on halogenated pyridazines, for instance, proceed readily, with the halogen atom being displaced by a variety of nucleophiles. The regioselectivity of these reactions can be influenced by the nature of both the nucleophile and the substituents already present on the pyridazine ring. For example, in the reaction of 4,5,6-trifluoropyridazin-3(2H)-one with nitrogen nucleophiles, substitution occurs at both the 4- and 5-positions, with the isomeric ratio depending on the specific nucleophile used. mdpi.com
Table 1: Regioselectivity of Nucleophilic Substitution on a Substituted Pyridazine Derivative
| Nucleophile | Major Product | Minor Product |
| Butylamine | 4-Butylamino-5,6-difluoropyridazin-3(2H)-one | 5-Butylamino-4,6-difluoropyridazin-3(2H)-one |
| Morpholine | 4-Morpholino-5,6-difluoropyridazin-3(2H)-one | 5-Morpholino-4,6-difluoropyridazin-3(2H)-one |
| Aniline | 4-Anilino-5,6-difluoropyridazin-3(2H)-one | 5-Anilino-4,6-difluoropyridazin-3(2H)-one |
This table is based on data for 4,5,6-trifluoropyridazin-3(2H)-one and illustrates the general principles of regioselectivity in nucleophilic substitution on the pyridazine ring. mdpi.com
Ring-Opening and Rearrangement Mechanisms
The pyridazine ring can undergo various ring-opening and rearrangement reactions, often under specific conditions such as photochemical irradiation or thermal stress. These transformations can lead to the formation of other heterocyclic systems.
Photochemical rearrangements of pyridazines have been observed to yield pyrazines. For instance, vapor-phase irradiation of tetrafluoropyridazine (B1595357) and its perfluoroalkyl derivatives can lead to the formation of the corresponding pyrazine (B50134) isomers. rsc.org The mechanism is proposed to proceed through intermediate valence isomers. rsc.org Photochemical isomerization of pyridazine N-oxides can also lead to ring opening and rearrangement, forming pyrazole (B372694) or furan (B31954) derivatives. researchgate.net This process is thought to involve the formation of a diazo intermediate after ring opening. researchgate.net
Thermal rearrangements of pyridazines can also occur. For example, pyrolysis of tetrafluoropyridazine can yield tetrafluoropyrimidine. rsc.org The mechanism for this type of rearrangement is suggested to involve the formation and sigmatropic rearrangement of an intermediate diazabenzvalene. rsc.org
A notable rearrangement is the reductive ring contraction of 1,2-pyridazines to form substituted pyrroles. This reaction involves the addition of four electrons and four protons and proceeds through a protonated intermediate. The presence of electron-withdrawing groups on the pyridazine ring is crucial for the stability of the intermediates in this reaction pathway. nih.gov
Reactivity of the Piperidine (B6355638) Ring and its Substituents
The piperidine ring in 4-(Piperidin-2-yl)pyridazine is a saturated N-heterocycle, and its reactivity is characteristic of a secondary amine. The nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic. The carbon atoms of the ring can also undergo various functionalization reactions.
N-Functionalization and Derivatization Strategies
The nitrogen atom of the piperidine ring is a primary site for functionalization. As a secondary amine, it can readily undergo a variety of reactions to introduce a wide range of substituents. These reactions include alkylation, acylation, arylation, and sulfonylation.
N-alkylation can be achieved by reacting the piperidine with alkyl halides or through reductive amination with aldehydes or ketones. N-acylation with acyl chlorides or anhydrides yields the corresponding amides. The Buchwald-Hartwig and Ullmann-Goldberg C-N coupling reactions are versatile methods for the N-arylation of piperidines, allowing for the introduction of various aryl and heteroaryl groups. nih.gov
The choice of the N-substituent can significantly impact the physicochemical and biological properties of the molecule. For instance, the introduction of a bulky substituent on the nitrogen can influence the conformation of the piperidine ring and its interaction with biological targets.
Oxidation and Reduction Pathways of the Piperidine Ring
The piperidine ring can undergo both oxidation and reduction reactions. The specific outcome of these reactions depends on the reagents and conditions employed.
Oxidation of the piperidine ring can occur at either the nitrogen atom or the carbon atoms. Oxidation of the nitrogen atom with reagents like hydrogen peroxide or peroxy acids can lead to the formation of N-oxides. Oxidation of the carbon skeleton, particularly at the α-position to the nitrogen, can yield piperidones or open-ring products. For example, N-substituted piperidines can be oxidized to the corresponding 2-piperidones. The use of hypervalent iodine reagents has been shown to mediate the α-oxidation of N-protected piperidines. nih.gov
Reduction of the piperidine ring itself is not typically observed as it is already a saturated system. However, if the piperidine ring is part of a larger unsaturated system, such as a pyridinium (B92312) salt, reduction becomes a key transformation. The catalytic hydrogenation of pyridinium salts is a common method for the synthesis of substituted piperidines. liverpool.ac.ukliverpool.ac.uk This reaction can be carried out using various catalysts, such as rhodium or iridium complexes, and can often be performed with high stereoselectivity. liverpool.ac.ukliverpool.ac.uk The reduction of pyridinium salts can proceed via a dihydropyridine (B1217469) intermediate. nih.gov
Table 2: Examples of Oxidation and Reduction Reactions of Piperidine Derivatives
| Starting Material | Reagent(s) | Product | Reaction Type |
| N-Protected Piperidine | Hypervalent Iodine Reagent | α-Hydroxylated Piperidine | Oxidation |
| N-Substituted Piperidine | Oxidizing Agent | 2-Piperidone | Oxidation |
| 2-Substituted Pyridinium Salt | [Ir(COD)Cl]2, (R)-SYNPHOS, H2 | 2-Substituted Piperidine | Reduction |
| N-Aryl Pyridinium Salt | Rh-catalyst, HCOOH | N-Aryl Piperidine | Reductive Transamination |
This table provides a summary of general oxidation and reduction pathways for piperidine derivatives. nih.govnih.govliverpool.ac.ukliverpool.ac.uk
Reaction Mechanisms in Hybrid Heterocycle Synthesis
The synthesis of hybrid molecules like this compound involves the formation of a bond between the two heterocyclic rings. Several synthetic strategies can be employed, each with its own reaction mechanism.
One common approach involves the nucleophilic substitution of a leaving group on one ring with a nucleophilic center on the other. For example, a halogenated pyridazine can react with a piperidine derivative, where the piperidine nitrogen acts as the nucleophile, to form the C-N bond between the two rings. The mechanism for this reaction is typically a nucleophilic aromatic substitution (SNAr).
Cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon or carbon-nitrogen bonds between heterocyclic rings. For instance, a boronic acid derivative of piperidine could be coupled with a halogenated pyridazine under palladium catalysis to form the C-C bond between the two rings. Similarly, a pyridazine amine could be coupled with a halogenated piperidine derivative.
Another strategy involves the construction of one of the rings onto the other. For example, a pyridazine derivative with a suitable side chain could undergo an intramolecular cyclization to form the piperidine ring. The mechanism of such a cyclization would depend on the specific functional groups involved but could include reactions like reductive amination or Michael addition.
The synthesis of substituted piperidines from pyridinium salts also represents a key strategy. A pyridazine-substituted pyridine (B92270) could be quaternized and then reduced to the corresponding piperidine. This approach often involves the initial formation of a dihydropyridine intermediate which is then further reduced. nih.gov A rhodium-catalyzed transfer hydrogenation of pyridinium salts can lead to N-aryl piperidines through a reductive transamination process, which involves ring opening of a dihydropyridine intermediate followed by reductive amination with an external amine. nih.gov
Investigation of Reaction Intermediates
Direct experimental observation and characterization of reaction intermediates involving this compound are not documented in the scientific literature. However, based on the known reactivity of pyridazine systems, several types of intermediates can be postulated in its transformations.
Nucleophilic Aromatic Substitution (SNAr): In reactions where a nucleophile attacks the pyridazine ring, a common pathway involves the formation of a Meisenheimer-like intermediate. For instance, in a hypothetical reaction with a strong nucleophile (Nu-) at an unsubstituted carbon position of the pyridazine ring, a resonance-stabilized anionic σ-complex would be formed.
Postulated Meisenheimer-type Intermediate: The attack of a nucleophile at positions 3, 5, or 6 of the pyridazine ring would lead to a negatively charged intermediate where the charge is delocalized over the nitrogen atoms of the pyridazine ring. The stability of this intermediate would be influenced by the nature of the nucleophile and any other substituents present on the ring.
Electrophilic Addition to Piperidine: While less common for the aromatic pyridazine ring, the piperidine ring can undergo reactions with electrophiles. Protonation of the piperidine nitrogen is a fundamental reaction, leading to a piperidinium (B107235) cation. In reactions involving electrophilic attack at a carbon atom, carbocationic intermediates could be formed, although such reactions are generally less favorable without activation.
Computational Insights: In the absence of experimental data, computational chemistry could provide valuable insights into the stability and structure of potential reaction intermediates. Density Functional Theory (DFT) calculations on related piperidinyl-substituted aza-heterocycles have been used to predict their electronic properties and reactivity. Such studies on this compound could elucidate the most likely sites for nucleophilic or electrophilic attack and the relative energies of possible intermediates. However, specific computational studies for this compound are not currently available.
The following table summarizes the types of intermediates that could be expected in reactions of this compound, based on the reactivity of its constituent rings.
| Reaction Type | Attacking Species | Ring Involved | Postulated Intermediate |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., OH⁻, RO⁻) | Pyridazine | Meisenheimer-type anionic σ-complex |
| Electrophilic Attack | Electrophile (e.g., H⁺, R⁺) | Piperidine (N) | Piperidinium cation |
| Radical Reaction | Radical Species | Both | Neutral radical adducts |
Kinetic and Thermodynamic Aspects of Transformations
Specific kinetic and thermodynamic data for the transformations of this compound are not available in the published literature. However, general principles governing the reactivity of similar heterocyclic systems can be applied to predict the likely kinetic and thermodynamic profiles of its reactions.
Kinetic Considerations:
Nucleophilic Substitution on Pyridazine: The rate of nucleophilic aromatic substitution on the pyridazine ring would be influenced by several factors:
Nature of the Nucleophile: Stronger nucleophiles would generally lead to faster reaction rates.
Leaving Group: If the pyridazine ring were substituted with a good leaving group, the rate of substitution would be significantly enhanced.
Solvent Effects: Polar aprotic solvents are known to accelerate SNAr reactions by solvating the cation without strongly solvating the anionic nucleophile.
Steric Hindrance: The piperidin-2-yl group, being a bulky substituent, could exert steric hindrance, potentially slowing down reactions at the adjacent positions (3 and 5) of the pyridazine ring.
Thermodynamic Considerations:
Equilibrium Position: For reversible reactions, such as protonation of the piperidine nitrogen, the position of the equilibrium would be determined by the pKa of the conjugate acid and the pH of the medium.
The following table provides a qualitative prediction of the kinetic and thermodynamic factors for hypothetical reactions of this compound.
| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |
| Nucleophilic Substitution on Pyridazine | Nucleophile strength, leaving group ability, solvent polarity, steric hindrance from the piperidin-2-yl group. | Stability of the resulting substituted pyridazine, strength of the new bond formed. |
| Protonation of Piperidine Nitrogen | Rate is typically very fast (diffusion-controlled). | pKa of the piperidinium ion, pH of the solution. |
| N-Alkylation of Piperidine | Electrophile reactivity, steric hindrance at the nitrogen. | Stability of the resulting quaternary ammonium (B1175870) salt. |
Advanced Spectroscopic and Analytical Characterization
Elucidation of Molecular Structure by X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's stereochemistry and conformation in the solid state.
While specific crystallographic data for 4-(Piperidin-2-yl)pyridazine is not widely published, analysis of related structures provides insight into its expected molecular geometry. For instance, studies on pyridazine (B1198779) derivatives, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, have established the planarity of the pyridazine ring growingscience.com. The crystal structure would likely reveal the piperidine (B6355638) ring adopting a stable chair conformation, which is characteristic for such saturated six-membered heterocycles acs.org. Key structural parameters that would be determined include the dihedral angle between the pyridazine and piperidine rings and the specific bond lengths and angles within each heterocyclic system. The crystal packing would likely be influenced by intermolecular hydrogen bonding involving the piperidine N-H group and the nitrogen atoms of the pyridazine ring growingscience.com.
Table 1: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Feature | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁/c | Defines the symmetry elements within the unit cell. |
| Piperidine Conformation | Chair | The lowest energy conformation for the piperidine ring. |
| N-H...N Hydrogen Bonding | Present | Influences crystal packing and supramolecular architecture. |
Vibrational Spectroscopy (FT-IR, Raman) for Structural Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify functional groups and probe the vibrational modes of a molecule. The spectra are unique molecular fingerprints.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A medium to weak band around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the secondary amine in the piperidine ring. The aromatic C-H stretching vibrations of the pyridazine ring are anticipated in the 3000-3100 cm⁻¹ region, while the aliphatic C-H stretching of the piperidine ring would appear between 2850 and 3000 cm⁻¹. The pyridazine ring breathing and C=N/C=C stretching vibrations are expected in the 1400-1600 cm⁻¹ range liberty.edu.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. Symmetrical vibrations of the pyridazine ring, such as the ring breathing mode around 990 cm⁻¹, are often strong in the Raman spectrum but weak in the IR scirp.orgstfc.ac.uk. Analysis of both FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational framework nih.gov.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (Piperidine) | 3300 - 3400 | Weak |
| Aromatic C-H Stretch (Pyridazine) | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch (Piperidine) | 2850 - 3000 | 2850 - 3000 |
| C=N, C=C Stretch (Pyridazine Ring) | 1400 - 1600 | 1400 - 1600 |
| C-N Stretch (Piperidine) | 1200 - 1350 | Moderate |
| Pyridazine Ring Breathing | Weak | ~990 (Strong) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of molecules in solution. 1D (¹H, ¹³C) and 2D NMR experiments provide information on the chemical environment of each atom, connectivity, and spatial relationships.
¹H NMR: The ¹H NMR spectrum of this compound would exhibit distinct signals for the protons on both the pyridazine and piperidine rings. The pyridazine protons are expected to appear in the downfield aromatic region (δ 8.5-9.5 ppm). The proton at the chiral center of the piperidine ring (C2) would likely appear as a multiplet around δ 3.0-3.5 ppm. The remaining piperidine protons would resonate in the upfield region (δ 1.5-3.0 ppm) chemicalbook.com. Temperature-dependent NMR studies can be employed to investigate the conformational dynamics, such as the ring inversion of the piperidine moiety rsc.orgresearchgate.net.
¹³C NMR: The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms. The carbons of the pyridazine ring would resonate in the downfield region (δ 120-160 ppm) nih.govrsc.org. The piperidine carbons would appear in the upfield region, with the C2 carbon attached to the pyridazine ring being the most deshielded among them (likely around δ 50-60 ppm) scispace.com.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound | Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | |---|---|---|---| | Pyridazine-3 | C | - | ~152 | | Pyridazine-4 | C | - | ~140 | | Pyridazine-5 | C | H | ~8.7 (dd) | ~125 | | Pyridazine-6 | C | H | ~9.2 (dd) | ~150 | | Piperidine-2 | C | H | ~3.2 (m) | ~55 | | Piperidine-3 | C | H₂ | ~1.8 (m), ~2.0 (m) | ~28 | | Piperidine-4 | C | H₂ | ~1.6 (m), ~1.9 (m) | ~25 | | Piperidine-5 | C | H₂ | ~1.7 (m), ~2.1 (m) | ~26 | | Piperidine-6 | C | H₂ | ~2.8 (m), ~3.1 (m) | ~46 |
Note: Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight of a compound and for elucidating its structure by analyzing its fragmentation patterns.
The molecular weight of this compound is 163.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 163. The fragmentation pattern would provide structural information. A primary fragmentation would likely be the cleavage of the C-C bond between the two rings. Alpha-cleavage adjacent to the piperidine nitrogen is also a common fragmentation pathway for piperidine derivatives, leading to the loss of alkyl radicals nist.govmiamioh.edu. The pyridazine ring can also undergo characteristic fragmentation. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition of the parent ion and its fragments, confirming the molecular formula C₉H₁₃N₃.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Description |
|---|---|---|
| 163 | [C₉H₁₃N₃]⁺ | Molecular Ion (M⁺) |
| 162 | [C₉H₁₂N₃]⁺ | Loss of a hydrogen radical |
| 85 | [C₅H₁₁N]⁺ | Piperidin-2-yl cation |
| 84 | [C₅H₁₀N]⁺ | Result of alpha-cleavage in piperidine ring |
| 80 | [C₄H₄N₂]⁺ | Pyridazine cation |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are commonly used methods.
HPLC/UPLC: Reversed-phase HPLC (RP-HPLC) is a highly suitable method for the purity assessment of this compound nih.govnih.gov. A typical system would employ a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer (e.g., phosphate or formate buffer) ptfarm.pl. Detection is commonly achieved using a UV detector, as the pyridazine ring contains a chromophore. UPLC, which uses smaller particle sizes in the column, can offer higher resolution and faster analysis times compared to traditional HPLC.
GC: Gas chromatography can be used for the analysis of volatile and thermally stable compounds. Due to the presence of the secondary amine, which can cause peak tailing, derivatization of the N-H group (e.g., by acylation or silylation) might be necessary to improve chromatographic performance.
TLC: Thin-layer chromatography is a simple, rapid, and inexpensive technique used for monitoring reaction progress and for preliminary purity checks ekb.eg. For this compound, a silica gel plate could be used as the stationary phase, with a mobile phase consisting of a mixture of a polar organic solvent (like ethyl acetate or butanol) and a non-polar solvent (like hexane), often with a small amount of acid or base (e.g., acetic acid or triethylamine) to improve spot shape nih.govptfarm.pl.
Table 5: Summary of Chromatographic Methods for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Detection | Application |
|---|---|---|---|---|
| HPLC/UPLC | C18 (Reversed-Phase) | Acetonitrile/Water with buffer | UV (e.g., 254 nm) | Purity determination, quantitative analysis |
| GC | Capillary column (e.g., DB-5) | Helium (carrier gas) | Flame Ionization (FID), Mass Spectrometry (MS) | Purity assessment (may require derivatization) |
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for predicting the physicochemical properties of molecules from first principles. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing insights into molecular geometry, electronic structure, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. aau.dk DFT calculations determine the electronic energy and structure of a molecule based on its electron density rather than a complex many-electron wavefunction. aau.dk For heterocyclic compounds similar to 4-(Piperidin-2-yl)pyridazine, the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is commonly used for geometry optimization and electronic property calculations. researchgate.netnih.govscirp.org This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation.
Hartree-Fock (HF) Methods
The Hartree-Fock (HF) method is a foundational ab initio technique that approximates the many-electron wavefunction as a single Slater determinant. aau.dk Unlike DFT, the standard HF method does not account for electron correlation, which can affect the accuracy of energy calculations. aau.dk However, it is often used as a starting point for more advanced calculations and for comparative studies alongside DFT to provide a broader understanding of a molecule's electronic structure. nasa.gov
Basis Set Selection and Computational Parameters
The accuracy of both DFT and HF calculations is highly dependent on the chosen basis set, which is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G(d,p), are frequently applied to organic molecules. researchgate.netnanobioletters.com
6-31G : A split-valence basis set that provides a flexible description of valence electrons.
(d,p) : These letters denote the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). Polarization functions allow for more accurate descriptions of bonding by accounting for the non-spherical nature of electron distribution in molecules.
+ / ++ : Plus signs indicate the addition of diffuse functions, which are important for describing systems with lone pairs, anions, or weak non-covalent interactions, as they allow orbitals to occupy a larger region of space.
The selection of a basis set represents a trade-off between computational expense and the desired accuracy of the results.
Electronic Properties and Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov
HOMO : Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.
LUMO : Represents the innermost empty orbital and is linked to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nanobioletters.com A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. nih.govnih.gov This gap is also fundamental to predicting the electronic absorption properties of the molecule. scirp.org
To illustrate the typical electronic properties of the core structure, the calculated orbital energies for the parent pyridazine (B1198779) molecule are presented below.
| Molecule | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Data Source |
|---|---|---|---|---|---|
| Pyridazine | DFT/B3LYP/6-31G(d,p) | -7.23 | -0.51 | 6.72 | researchgate.net |
Molecular Electrostatic Potential (MEP) Mapping and Reactive Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive behavior. chemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, identifying regions that are electron-rich or electron-poor. nanobioletters.com
This visualization helps in predicting sites for electrophilic and nucleophilic attack:
Negative Regions (Red/Yellow) : These areas have an excess of electron density and represent the most negative electrostatic potential. They are susceptible to attack by electrophiles. In this compound, the nitrogen atoms of the pyridazine ring, with their lone pairs of electrons, are expected to be primary electronegative sites.
Positive Regions (Blue) : These areas are electron-deficient and have the most positive electrostatic potential. They are prone to attack by nucleophiles. The hydrogen atoms, particularly the one attached to the nitrogen in the piperidine (B6355638) ring (N-H), are anticipated to be the most electropositive sites. nih.gov
The MEP map provides a clear, intuitive guide to the molecule's reactivity, which is essential in fields like drug design for understanding molecular recognition and interaction. rsc.org
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental results to validate both the theoretical model and the experimental findings.
Vibrational Spectroscopy (IR) : DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. The calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.
Electronic Spectroscopy (UV-Vis) : Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions from the ground state to excited states. nanobioletters.com These transition energies can be directly correlated with the absorption maxima (λmax) observed in a UV-Visible spectrum, providing insights into the molecule's electronic structure and chromophores. scirp.org
The strong correlation between predicted and experimental spectra is a powerful tool for structural elucidation and confirming the identity of a synthesized compound. mdpi.com
: Reaction Mechanism Modeling and Energy Profiles
Theoretical and computational studies focused on the specific reaction mechanisms and associated energy profiles for the synthesis and transformation of This compound are not extensively available in the current body of scientific literature. While computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating reaction pathways, transition states, and energy barriers in the synthesis of heterocyclic compounds, specific research applying these methods to the formation or reactivity of This compound has not been prominently reported.
For instance, DFT studies on substituted pyridazines have been used to investigate their corrosion inhibition properties by modeling their interaction with metal surfaces. Similarly, computational analyses of various piperidine derivatives have been employed to predict their binding affinities to receptors and enzymes, guiding the design of new therapeutic agents.
However, detailed computational investigations that map out the step-by-step reaction coordinates and calculate the activation energies for the specific synthetic routes leading to This compound are not publicly documented. Such studies would be invaluable for optimizing reaction conditions, understanding byproduct formation, and designing more efficient synthetic strategies. The absence of this specific data highlights a potential area for future research, where computational modeling could significantly contribute to the chemical understanding of this particular compound.
Without specific research data, it is not possible to provide data tables on the energy profiles of reaction mechanisms involving This compound .
Coordination Chemistry of 4 Piperidin 2 Yl Pyridazine As a Ligand
Ligand Design Principles for Pyridazine-Piperidine Scaffolds
The design of ligands based on pyridazine-piperidine scaffolds is guided by several key principles aimed at tailoring the properties of the resulting metal complexes. The inherent polarity and weak basicity of the pyridazine (B1198779) ring make it an attractive component in drug design and molecular recognition. nih.gov The incorporation of both a pyridine (B92270) (or in this case, a diazine like pyridazine) and a piperazine (B1678402)/piperidine (B6355638) moiety into a macrocyclic ligand can enhance the stability of the corresponding metal complexes compared to their saturated counterparts. nih.gov
Key design considerations include:
Rigidification: Introducing rigid components into the ligand scaffold is a common strategy to achieve properties suitable for applications like catalysis or medical imaging. nih.gov The pyridazine ring provides a degree of rigidity, while the piperidine ring, which typically adopts a chair conformation, offers flexibility that can be constrained within a larger macrocyclic structure. nih.gov
Substituent Effects: The placement of substituents on either the pyridazine or piperidine ring can significantly influence the electronic properties and coordinating ability of the ligand. For instance, substituents on the pyridazine ring can alter its electron-donating capacity and steric profile, which in turn affects the geometry and stability of the metal complex. researchgate.net
Chelate Ring Size: The linkage between the pyridazine and piperidine moieties determines the size of the chelate ring formed upon coordination to a metal center. This is a critical factor in the thermodynamic stability of the complex, with 5- and 6-membered chelate rings generally being the most stable.
Multidentate Scaffolds: The pyridazine-piperidine unit can be incorporated into larger, multidentate ligands. This allows for the creation of specific coordination pockets for metal ions and can lead to the formation of polynuclear complexes with well-defined metal-metal distances, a crucial aspect in catalyst design. nih.gov
The pyridazine ring's dual hydrogen-bonding capacity can be significant in drug-target interactions and can also influence the supramolecular assembly of coordination compounds in the solid state. nih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyridazine-piperidine type ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and stoichiometry, can influence the final product.
A general synthetic procedure involves dissolving the ligand in an organic solvent, such as chloroform (B151607) or methanol, and mixing it with an ethanolic solution of the metal salt (e.g., chlorides, nitrates, or acetates) in a specific molar ratio. The reaction mixture may be heated to facilitate complex formation, and the resulting solid complex can be isolated by filtration, washed, and recrystallized.
Transition Metal Complexes (e.g., Cu(II), Ni(II))
Complexes of first-row transition metals with pyridazine-based ligands have been extensively studied. researchgate.net For ligands incorporating both pyridazine and piperidine or piperazine moieties, complexes with Cu(II) and Ni(II) have been synthesized and characterized.
Copper(II) Complexes: Cu(II) readily forms complexes with N-donor ligands. With pyridazine-containing scaffolds, Cu(II) complexes have been prepared where the ligand acts in a bidentate or tridentate fashion. researchgate.net The synthesis often involves reacting the ligand with copper(II) salts like Cu(NO₃)₂ or copper(II) acetate. researchgate.netmdpi.com The resulting complexes can be mononuclear, where a single copper ion is coordinated to one or more ligand molecules, or polynuclear, where the ligand bridges multiple metal centers. nih.gov
Nickel(II) Complexes: Similar to copper, nickel(II) forms stable complexes with pyridazine-based ligands. Syntheses typically involve reacting Ni(II) salts, such as Ni(NO₃)₂ or Ni(hfac)₂ (hfac = hexafluoroacetylacetone), with the ligand. researchgate.netnih.gov The stoichiometry of the resulting complex (e.g., 1:1 or 1:2 metal-to-ligand ratio) can be influenced by the steric bulk of the ligand. researchgate.net
Characterization of these complexes is performed using a variety of techniques, including elemental analysis, mass spectrometry, and single-crystal X-ray diffraction to determine the solid-state structure. nih.govrsc.org
Coordination Modes and Geometries
The coordination of 4-(Piperidin-2-yl)pyridazine to a metal center is expected to occur primarily through the nitrogen atoms. The pyridazine ring offers two potential N-donor sites, while the piperidine ring contains one secondary amine nitrogen. This allows for several potential coordination modes:
Bidentate N,N'-Chelation: The most common mode would likely involve coordination of the piperidine nitrogen and the adjacent nitrogen of the pyridazine ring, forming a stable chelate ring.
Bridging: The ligand could bridge two metal centers, with one nitrogen from each ring coordinating to a different metal ion.
The resulting coordination geometry around the metal center is dictated by the coordination number of the metal, the nature of the ligand, and any co-ligands present. For Cu(II) and Ni(II) complexes, several geometries are commonly observed:
Square Planar: Often seen in Cu(II) and Ni(II) complexes with a coordination number of four. researchgate.netgdcchinturu.ac.in
Tetrahedral: Another four-coordinate geometry, though less common for Cu(II) unless sterically demanding ligands are used.
Square Pyramidal: A common five-coordinate geometry for Cu(II), often with a distorted structure. mdpi.comnih.gov
Octahedral: This six-coordinate geometry is frequently observed, often in a distorted form for Cu(II) due to the Jahn-Teller effect. researchgate.netnih.gov The metal can be coordinated to two or three ligand molecules or a combination of the ligand and other co-ligands or solvent molecules. researchgate.net
X-ray diffraction studies on related complexes show that the geometry around Cu(II) is very often an axially elongated octahedron or a square pyramid. mdpi.com For Ni(II) complexes, distorted octahedral geometries are also prevalent. nih.gov
| Metal Ion | Coordination Number | Typical Geometry | Reference Example |
|---|---|---|---|
| Cu(II) | 4 | Square Planar | [Cu(L)₂] where L is a bidentate N,O-donor ligand. gdcchinturu.ac.in |
| Cu(II) | 5 | Square Pyramidal / Trigonal Bipyramidal | [Cu(L)(NCS)₂] where L is a tridentate amine. nih.gov |
| Cu(II) | 6 | Distorted (Elongated) Octahedral | [{Cu(hfac)₂}₂(µ-L)] where L is a bridging tetrazine ligand. nih.gov |
| Ni(II) | 4 | Square Planar | [Ni(PBSC)₂]Cl₂ where PBSC is a Mannich base. |
| Ni(II) | 6 | Distorted Octahedral | [{Ni(hfac)₂}₂(µ-L)] where L is a bridging tetrazine ligand. nih.gov |
Spectroscopic Analysis of Coordination Compounds (e.g., EPR, FT-IR, UV-Vis)
Spectroscopic techniques are indispensable for characterizing coordination compounds, providing insights into the ligand's binding mode and the electronic structure of the metal center.
FT-IR Spectroscopy: Infrared spectroscopy is used to confirm the coordination of the ligand to the metal ion. The coordination of nitrogen atoms from the pyridazine and piperidine rings to the metal center leads to shifts in the vibrational frequencies of C=N, C-N, and N-H bonds. hilarispublisher.com For instance, a shift in the pyridine ring stretching vibrations to higher frequencies (a "blue shift") is characteristic of coordination to a metal. kpi.ua New bands appearing in the far-IR region (typically below 600 cm⁻¹) can often be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) stretching vibrations, providing direct evidence of complex formation. nih.gov
UV-Vis Spectroscopy: Electronic absorption spectra provide information about the d-d electronic transitions of the metal ion and charge-transfer bands. For Cu(II) complexes in square planar or octahedral geometries, weak absorption bands in the visible region (500-800 nm) are typically assigned to d-d transitions. mdpi.comgdcchinturu.ac.in More intense bands at shorter wavelengths (in the UV region) are often attributed to ligand-to-metal charge transfer (LMCT) or intraligand (π→π*) transitions. gdcchinturu.ac.in The position of these bands can give clues about the coordination geometry around the metal ion. mdpi.com
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic metal complexes, such as those of Cu(II). The EPR spectra of Cu(II) complexes can help in determining the geometry of the metal center and the nature of the ground electronic state. gdcchinturu.ac.in For example, the g-values obtained from the spectrum can indicate whether the geometry is square-planar, tetrahedral, or octahedral. researchgate.net For square-planar Cu(II) complexes, the ratio of g∥/A∥ can be used as an index to measure the extent of tetrahedral distortion. gdcchinturu.ac.in X-band EPR spectra of powder samples can reveal various spectral patterns, including axial and rhombic symmetries, which relate to the coordination environment of the Cu(II) ion. mdpi.com
| Technique | Observation | Interpretation | Reference |
|---|---|---|---|
| FT-IR | Shift in pyridine C=N stretching vibration to higher frequency (e.g., ~1615 cm⁻¹). | Coordination of the pyridine nitrogen to the metal center. | kpi.ua |
| FT-IR | New bands in the far-IR region (400-600 cm⁻¹). | Formation of Metal-Ligand (M-N, M-O) bonds. | nih.gov |
| UV-Vis | Weak absorption band at ~560 nm for a Cu(II) complex. | d-d transition consistent with square-planar geometry. | gdcchinturu.ac.in |
| UV-Vis | Intense bands below 400 nm. | Ligand-to-Metal Charge Transfer (LMCT) or intraligand transitions. | gdcchinturu.ac.in |
| EPR | g|| > g⊥ > 2.0023 for a Cu(II) complex. | dx²-y² ground state, indicative of square-planar or square-pyramidal geometry. | |
| EPR | g||/A|| ratio of 105–135 cm for a Cu(II) complex. | Indicator of square-planar geometry with minimal tetrahedral distortion. | gdcchinturu.ac.in |
Luminescent Properties of Metal-Ligand Complexes
The development of luminescent metal complexes is a rapidly growing field, with applications in OLEDs, sensors, and bioimaging. mdpi.com While many luminescent complexes are based on heavy metals like platinum or iridium, there is increasing interest in first-row transition metals and lanthanides. nih.govnih.gov
The luminescent properties of a complex are determined by the interplay between the metal ion and the ligand. The ligand can act as an "antenna," absorbing light and transferring the energy to the metal center, which then emits light. The nature of the excited state (e.g., metal-centered, ligand-centered, or charge-transfer) dictates the emission characteristics. researchgate.net
First-Row Transition Metal Complexes: Achieving luminescence from first-row transition metal complexes in solution at room temperature can be challenging due to non-radiative decay pathways. nih.gov However, careful ligand design can lead to emissive complexes. For example, some Cu(I) and Ni(II) complexes have been shown to be luminescent. nih.gov The rigidity of the pyridazine-piperidine scaffold could potentially help to minimize non-radiative decay by reducing vibrational quenching, thus enhancing luminescence.
Lanthanide Complexes: Pyridine and pyridazine-containing ligands are effective sensitizers for lanthanide ion luminescence. The ligand absorbs UV light and transfers the energy to the lanthanide ion (e.g., Eu³⁺, Tb³⁺), which then emits light at its characteristic wavelengths in the visible or near-infrared region. The efficiency of this energy transfer is crucial for bright luminescence.
Factors Influencing Luminescence: The luminescence of a metal-ligand complex can be tuned by modifying the ligand structure. Altering the electronic and steric properties of the ligand can affect the energies of the excited states and influence the formation of molecular assemblies in the solid state, which can lead to changes in the emission color and efficiency. nih.gov For instance, long-wavelength absorption bands in some Pd(II) complexes with pyridine-based ligands have been assigned to mixed ligand-centered/metal-to-ligand charge transfer (MLCT) states. researchgate.net These complexes can show high photoluminescence quantum yields, particularly at low temperatures in frozen solutions. researchgate.net
The unique electronic properties of the pyridazine ring within the this compound ligand make it a promising candidate for constructing new luminescent metal complexes for a variety of optical applications. mdpi.com
Supramolecular Architectures Involving Pyridazine Piperidine Scaffolds
Non-Covalent Interactions in Molecular Recognition
Non-covalent interactions are the cornerstone of molecular recognition, the specific binding of one molecule to another. The pyridazine-piperidine scaffold possesses multiple sites for such interactions, enabling it to participate in the formation of well-defined supramolecular structures.
Hydrogen bonding plays a critical role in the structure of assemblies containing pyridazine (B1198779) and piperidine (B6355638) rings. The pyridazine ring is characterized by its dual hydrogen-bonding capacity, with its two nitrogen atoms acting as potent hydrogen bond acceptors. nih.govnih.gov This feature is preserved even at lower pH values due to the weak basicity of the pyridazine ring. nih.gov
| Interaction Type | Donor/Acceptor in 4-(Piperidin-2-yl)pyridazine | Significance in Supramolecular Chemistry |
| Hydrogen Bonding | Piperidine N-H (Donor) | Directs self-assembly, stabilizes crystal structures |
| Pyridazine N atoms (Acceptors) | Enables formation of extended networks |
The nitrogen atoms of the pyridazine ring in this compound can act as effective ligands for metal ions. In the context of metal-organic assemblies, particularly with copper(I), the potential for cuprophilic interactions arises. nih.gov Cuprophilic interactions are weak metal-metal interactions between closed-shell Cu(I) centers, with distances shorter than the sum of their van der Waals radii. acs.org
Pyridazine ligands can bridge two copper centers, and the close proximity of the nitrogen donor atoms can facilitate the formation of discrete molecules or coordination polymers where such weak Cu(I)···Cu(I) interactions are observed. nih.govrsc.org These interactions, while weak, can play a significant role in determining the geometry and photophysical properties of the resulting metal-organic assemblies.
Self-Assembly Processes and Mechanically Interlocked Molecular Architectures
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The diverse interaction sites on the this compound scaffold make it a prime candidate for designing self-assembling systems. By programming the molecule with specific recognition information through its functional groups, it is possible to guide its assembly into complex supramolecular architectures such as cages, polygons, and polyhedra. acs.orgacs.org
Furthermore, pyridazine-based ligands can be incorporated into mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes. rsc.org These are molecules where components are linked topologically rather than covalently. researchgate.net For instance, a pyridazine-containing ligand could be part of a macrocycle or the axle of a rotaxane, where its coordination to metal ions or its participation in hydrogen bonding and π-stacking could template the formation of the interlocked structure. The mechanical bond imparts unique dynamic properties to these molecules, with potential applications in molecular machines and sensors. rsc.orgresearchgate.net
Design and Synthesis of Supramolecular Compounds
The rational design of supramolecular compounds based on the this compound scaffold involves leveraging its inherent chemical properties. The synthesis strategy often begins with the construction of the core pyridazine-piperidine structure. A common approach involves the nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyridazine, such as 3,6-dichloropyridazine. nih.gov
One of the chlorine atoms can be selectively displaced by a piperidine derivative, followed by further functionalization at the other position. Microwave-enhanced protocols have been shown to be highly efficient for creating substituted pyridazine architectures. rsc.org Various synthetic pathways exist for creating the pyridazine ring itself, often involving cycloaddition reactions. organic-chemistry.orgnih.gov The piperidine ring can be synthesized through methods like the hydrogenation of corresponding pyridine (B92270) precursors. mdpi.com
Once the core scaffold is synthesized, it can be used as a ligand in coordination-driven self-assembly with metal ions or as a building block for purely organic supramolecular structures. The choice of substituents on both the pyridazine and piperidine rings can be used to fine-tune the solubility, geometry, and binding properties of the molecule, thereby directing the outcome of the self-assembly process. nih.gov
Table of Synthetic Approaches
| Reaction Type | Description | Application |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Sequential displacement of leaving groups (e.g., halogens) on the pyridazine ring with nucleophiles like piperidine. nih.gov | Core synthesis of pyridazine-piperidine scaffolds. |
| Cycloaddition Reactions | Formation of the pyridazine ring from acyclic precursors, such as the Diels-Alder reaction. organic-chemistry.org | Fundamental synthesis of the pyridazine heterocycle. |
| Pyridine Hydrogenation | Reduction of a substituted pyridine to the corresponding piperidine. mdpi.com | Synthesis of the piperidine moiety. |
Characterization of Supramolecular Structures (e.g., X-ray Crystallography)
The definitive characterization of supramolecular architectures relies heavily on single-crystal X-ray diffraction. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. For compounds involving the this compound scaffold, X-ray crystallography can unequivocally confirm the nature and geometry of the non-covalent interactions holding the assembly together. mdpi.com
It allows for the direct visualization of hydrogen bonding networks, the measurement of distances and angles in π-stacking interactions, and the confirmation of metallophilic interactions in metal-organic complexes. nih.govresearchgate.netresearchgate.net For example, crystallographic studies can reveal the chair conformation of the piperidine ring and the planarity of the pyridazine ring, as well as the dihedral angles between different components of the supramolecular structure. researchgate.netqub.ac.uk This detailed structural information is invaluable for understanding the principles of molecular recognition and for the rational design of new supramolecular materials. mdpi.com
Role As a Building Block in Complex Chemical Syntheses
Synthesis of Polycyclic and Fused Heterocyclic Systems
The inherent structural features of 4-(Piperidin-2-yl)pyridazine, namely the nucleophilic secondary amine of the piperidine (B6355638) ring and the electrophilic nature of the pyridazine (B1198779) ring, make it an ideal candidate for the synthesis of diverse polycyclic and fused heterocyclic systems. These complex molecules are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and potential for biological activity.
Construction of Annulated Pyridazines
Annulated pyridazines, where a new ring is fused to the pyridazine core, are a prominent class of compounds synthesized using pyridazine-containing building blocks. The synthesis of pyrido[3,4-c]pyridazines, for instance, can be achieved through various synthetic pathways, often starting from appropriately substituted pyridine (B92270) or pyridazine derivatives. Methodologies such as intramolecular cyclization reactions are commonly employed to construct these fused systems. For example, a suitably functionalized piperidine ring attached to a pyridazine can undergo cyclization to form a new fused ring, leading to the formation of complex polycyclic structures.
One common strategy involves the condensation of a piperidone precursor, which can be a derivative of the piperidine moiety in this compound, with a suitable reagent to build the pyridazine ring, followed by further cyclization to create the annulated system. The reaction conditions for these transformations are often tailored to the specific substrates and desired products, and can include transition metal catalysis or strong acid/base mediation to facilitate the key bond-forming steps.
| Starting Material Class | Reaction Type | Resulting Fused System | Reference |
| Substituted Pyridines | Intramolecular Cyclization | Pyrido[3,4-c]pyridazine | |
| Piperidone Derivatives | Condensation/Cyclization | Annulated Pyridazines |
Formation of Bridged and Spirocyclic Compounds
The piperidine component of this compound provides a versatile scaffold for the construction of bridged and spirocyclic compounds. These constrained polycyclic systems are of great interest in drug discovery as they can lock molecules into specific conformations, potentially enhancing their binding affinity and selectivity for biological targets.
The synthesis of bridged piperidines often involves intramolecular reactions where a substituent on the piperidine ring reacts with another part of the molecule to form a bridge across the ring. For instance, a functional group attached to the nitrogen of the piperidine and a substituent at the 2-position could undergo a ring-closing reaction to form a bicyclic system. Various strategies, including those involving piperazine-2,6-diones as key intermediates, have been developed to create such bridged structures.
Spirocyclic piperidines, where a carbocyclic or heterocyclic ring shares a single carbon atom with the piperidine ring, can be synthesized through several methods. One approach involves the formation of the spirocycle on a pre-formed piperidine ring. This can be achieved through reactions such as reductive lithiation followed by cyclization. Another common strategy is the formation of the piperidine ring onto a pre-existing spirocyclic core. The 2-position of the piperidine in this compound is a prime location for the spirocyclic junction. For example, an α-amino nitrile at the 2-position can be alkylated and then undergo a reductive cyclization to form a spirocycle.
| Compound Type | Synthetic Strategy | Key Intermediate/Reaction |
| Bridged Piperidines | Intramolecular Cyclization | Piperazine-2,6-diones |
| Spirocyclic Piperidines | Spirocycle formation on piperidine | Reductive lithiation and cyclization |
| Spirocyclic Piperidines | Piperidine formation on spirocycle | α-Amino nitrile alkylation and cyclization |
Precursor for Advanced Organic Materials and Chemical Probes
The pyridazine heterocycle is a valuable component in the design of functional organic materials and chemical probes due to its electron-deficient nature and ability to participate in hydrogen bonding and metal coordination. While direct applications of this compound in this context are not extensively documented, its structural motifs are found in molecules with such applications.
Pyridazine derivatives are utilized as building blocks for more complex compounds in research and pharmaceuticals. For instance, S-(pyridin-2-yl) benzothioesters serve as building blocks for low-symmetry multifunctional tetrapyrroles, which are important in materials science. The development of multifunctional nanomaterials often relies on the controlled assembly of polymeric building blocks, where specific functionalities are transferred from the individual responsive groups to the final material. The reactive sites on both the piperidine and pyridazine rings of this compound make it a potential candidate for incorporation into such polymeric structures.
In the realm of chemical biology, chemical probes are essential tools for studying biological processes. These small molecules are designed to interact with specific biological targets. The piperidinyl-pyridazine scaffold is present in compounds designed as chemical probes. For example, a (piperidin-4-yl)pyrido[3,2-d]pyrimidine-based compound has been developed as a highly selective in vitro probe for the kinase ERK5. Similarly, imidazo[1,2-a]pyridine-based probes have been synthesized for the detection of hydrazine. The structural similarity suggests that this compound could serve as a valuable precursor for the synthesis of novel chemical probes. For instance, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potential anti-inflammatory agents.
Chiral Building Block Applications in Asymmetric Synthesis
The piperidine ring in this compound contains a stereocenter at the 2-position, making it a chiral molecule. This inherent chirality allows it to be used as a chiral building block in asymmetric synthesis, enabling the stereoselective preparation of complex molecules. The use of chiral building blocks derived from natural sources, such as amino acids, is a common strategy in the synthesis of enantiomerically pure pharmaceuticals.
The stereoselective synthesis of polysubstituted piperazines and oxopiperazines often relies on the configuration of the starting material. Similarly, enantiomerically pure this compound can be employed to control the stereochemistry of subsequent reactions, leading to the formation of specific stereoisomers of the target molecule. For example, the diastereoselective elaboration of orthogonally protected 2-oxopiperazines is possible through metalation and reaction with electrophiles, yielding anti-3,5-disubstituted-oxopiperazines. This principle can be extended to reactions involving the piperidine ring of this compound.
The design and synthesis of chiral building blocks are crucial for the development of stereodivergent synthetic routes to biologically active compounds, such as alkaloids. By having access to both enantiomers of a chiral building block like this compound, chemists can systematically synthesize and evaluate the biological activity of all possible stereoisomers of a target molecule.
| Application Area | Synthetic Approach | Key Feature |
| Stereoselective Synthesis | Use of chiral starting material | Control of stereochemistry in subsequent reactions |
| Diastereoselective Elaboration | Metalation and reaction with electrophiles | Formation of specific diastereomers |
| Stereodivergent Synthesis | Access to both enantiomers of the building block | Synthesis of all possible stereoisomers of a target |
Strategic Integration in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials. This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of synthetic steps and waste generation. The bifunctional nature of this compound, with its nucleophilic amine and electrophilic pyridazine ring, makes it a potentially valuable component in MCRs.
While specific examples of this compound in MCRs are not widely reported, the general principles of MCRs suggest its applicability. For instance, the Ugi four-component reaction involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. The secondary amine of the piperidine ring in this compound could participate as the amine component in such a reaction, leading to the rapid assembly of complex structures containing the pyridazinylpiperidine moiety.
The Passerini reaction is another important MCR that combines a carboxylic acid, an isocyanide, and a carbonyl compound to form an α-acyloxyamide. While the direct participation of this compound in this reaction is not obvious, its derivatives could be designed to incorporate the necessary functional groups. The strategic integration of building blocks like this compound into MCRs can significantly accelerate the synthesis of compound libraries for biological screening and drug discovery. The ability to introduce multiple points of diversity in a single step is a key advantage of this approach.
Future Directions in 4 Piperidin 2 Yl Pyridazine Research
Exploration of Novel Synthetic Methodologies
Currently, dedicated synthetic routes for 4-(Piperidin-2-yl)pyridazine are not extensively documented in the scientific literature. Future research should prioritize the development of efficient and versatile synthetic methodologies. One promising avenue could involve the nucleophilic aromatic substitution on a pyridazine (B1198779) ring bearing a suitable leaving group at the 4-position with a protected piperidine (B6355638) derivative. Alternatively, coupling reactions between a metallated piperidine and a 4-halopyridazine could offer a direct route to the target molecule.
Another area ripe for exploration is the construction of the pyridazine ring onto a pre-existing piperidine scaffold. This could potentially be achieved through condensation reactions of 1,4-dicarbonyl compounds derived from piperidine with hydrazine. The development of one-pot synthesis procedures would be particularly valuable for improving efficiency and scalability. A comparative analysis of different synthetic strategies is essential to identify the most viable routes in terms of yield, purity, and cost-effectiveness.
Table 1: Potential Synthetic Strategies for this compound
| Strategy | Description | Potential Advantages | Key Challenges |
| Nucleophilic Aromatic Substitution | Reaction of a 4-halopyridazine with a piperidine derivative. | Potentially straightforward and utilizes readily available starting materials. | May require optimization of reaction conditions to avoid side reactions. |
| Cross-Coupling Reactions | Palladium or copper-catalyzed coupling of a 4-halopyridazine with an organometallic piperidine reagent. | Offers high selectivity and functional group tolerance. | The synthesis of the required organometallic piperidine reagent may be complex. |
| Ring Formation from Piperidine Precursor | Condensation of a piperidine-derived 1,4-dicarbonyl compound with hydrazine. | Allows for the introduction of substituents on the piperidine ring at an early stage. | Synthesis of the dicarbonyl precursor could be challenging. |
Deeper Understanding of Reaction Mechanisms and Reactivity
A thorough investigation into the reaction mechanisms and reactivity of this compound is crucial for its effective utilization in synthesis. The electron-deficient nature of the pyridazine ring is expected to influence the reactivity of the piperidine moiety, and vice versa. Mechanistic studies, including kinetic analysis and the identification of intermediates, will provide valuable insights into its chemical behavior.
Future research should explore the reactivity of the pyridazine nitrogen atoms towards alkylating and oxidizing agents. Furthermore, the susceptibility of the pyridazine ring to nucleophilic attack should be systematically investigated. Understanding the regioselectivity of these reactions will be paramount for the controlled functionalization of the molecule. The development of a comprehensive reactivity map for this compound will be a significant contribution to the field of heterocyclic chemistry.
Advanced Computational Studies for Property Prediction
Computational chemistry offers a powerful toolkit for predicting the physicochemical and electronic properties of this compound. Density Functional Theory (DFT) calculations can be employed to determine its optimized geometry, electronic structure, and spectroscopic properties. Such studies can provide insights into the molecule's conformational preferences and the electronic interplay between the pyridazine and piperidine rings.
Molecular docking simulations could be utilized to predict the binding affinity of this compound and its derivatives with various biological targets, thereby guiding the design of new therapeutic agents. Furthermore, computational methods can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which is a critical step in the early stages of drug discovery. These in silico studies will be instrumental in prioritizing synthetic targets and accelerating the discovery of new applications for this compound.
Table 2: Potential Computational Studies on this compound
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational frequencies, NMR chemical shifts. | Understanding fundamental molecular properties and aiding in structural characterization. |
| Molecular Docking | Binding modes and affinities with biological targets. | Guiding the design of new enzyme inhibitors or receptor ligands. |
| Molecular Dynamics (MD) Simulations | Conformational dynamics and stability of ligand-protein complexes. | Elucidating the mechanism of biological activity. |
| ADMET Prediction | Absorption, distribution, metabolism, excretion, and toxicity profiles. | Assessing the drug-likeness of potential therapeutic candidates. |
Design of Tailored Ligands for Specific Coordination Environments
The presence of multiple nitrogen atoms in this compound makes it an excellent candidate for the design of novel ligands in coordination chemistry. It can potentially act as a bidentate ligand, coordinating to a metal center through one of the pyridazine nitrogens and the piperidine nitrogen. The coordination chemistry of this ligand with a variety of transition metals should be explored to synthesize new metal-organic frameworks (MOFs) and coordination polymers.
The steric and electronic properties of the ligand can be fine-tuned by introducing substituents on either the pyridazine or the piperidine ring. This would allow for the design of tailored ligands for specific coordination environments and catalytic applications. The synthesis and characterization of coordination complexes of this compound will not only expand the library of known ligands but also open up new avenues for the development of catalysts and functional materials.
Development of New Supramolecular Assemblies
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and π-stacking, makes it a promising building block for the construction of supramolecular assemblies. The pyridazine ring can act as a π-acceptor, while the N-H group of the piperidine ring can serve as a hydrogen bond donor.
Future research should focus on the co-crystallization of this compound with various organic molecules to form novel supramolecular structures. The resulting assemblies could exhibit interesting properties, such as guest inclusion and stimuli-responsive behavior. The study of these supramolecular systems will contribute to the fundamental understanding of molecular recognition and self-assembly processes.
Expansion of Building Block Utility in Diverse Synthetic Endeavors
The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules. Its bifunctional nature allows for selective modifications at either the pyridazine or the piperidine ring, providing access to a wide range of derivatives.
In medicinal chemistry, this compound could serve as a scaffold for the development of new drugs targeting a variety of diseases. The pyridazine moiety is a known pharmacophore found in several bioactive compounds. In materials science, derivatives of this compound could be explored for their potential applications in organic electronics and as functional dyes. The expansion of its utility as a synthetic building block will undoubtedly lead to the discovery of new molecules with novel properties and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
